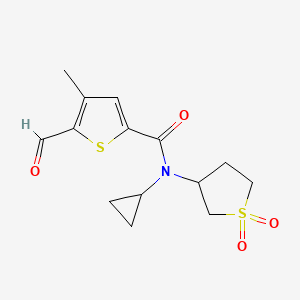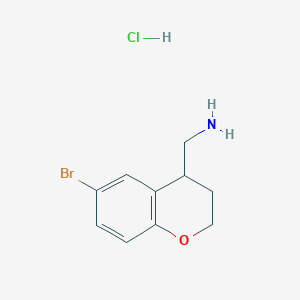
Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of isoquinoline, which is a heterocyclic compound that is widely used in the synthesis of biologically active molecules. Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate exhibits various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The antimicrobial activity of the compound is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to induce DNA damage, inhibit the activity of enzymes involved in cell proliferation, and alter the expression of genes involved in apoptosis. In addition, the compound has been shown to affect the levels of reactive oxygen species and mitochondrial membrane potential in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate in lab experiments is its high yield of synthesis. In addition, the compound exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using the compound is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate. One potential direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential as a lead compound for developing new anticancer and antimicrobial agents. Furthermore, the compound could be used as a tool for studying various biological processes such as apoptosis and cell proliferation.
Synthesemethoden
The synthesis of tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate involves the reaction of 4-fluoroisoquinoline-1-carboxylic acid with tert-butyl carbamate and triethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, it has been reported to possess antimicrobial activity against various pathogens including bacteria and fungi. Furthermore, tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate has been investigated for its potential as a fluorescent probe for detecting metal ions.
Eigenschaften
IUPAC Name |
tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-14(2,3)19-13(18)12-8-5-4-6-10(16)11(8)9(15)7-17-12/h4-7H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXKZVOSZJAWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C2=C1C=CC=C2N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2955059.png)
![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2955060.png)




![N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2955072.png)

![N-cyclopentyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2955074.png)

![2-(2-Chloro-acetylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B2955076.png)
![ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2955080.png)